molecular formula C6H9BrN4O B603182 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1807979-71-0

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B603182
CAS No.: 1807979-71-0
M. Wt: 233.07g/mol
InChI Key: GWHOKSOONWPFMH-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery of 3-bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 1807979-71-0) emerged from advancements in triazole chemistry during the late 20th and early 21st centuries. Triazoles gained prominence after the development of regioselective synthetic methods such as the Einhorn–Brunner and Pellizzari reactions, which enabled precise functionalization of the triazole core. The incorporation of bromine and isopropyl groups into the 1,2,4-triazole scaffold reflects efforts to optimize electronic and steric properties for applications in medicinal chemistry and materials science. Early synthetic routes for analogous compounds involved cyclization reactions between hydrazides and imides, but modern approaches now utilize click chemistry and microwave-assisted protocols to improve yields and purity.

The compound’s first reported synthesis likely stemmed from modifications to established triazole-carboxamide frameworks, such as those described in studies on α-glucosidase inhibitors. Its structural complexity—featuring a bromine atom at position 3, an isopropyl carboxamide at position 5, and a methoxymethyl group at position 1—demonstrates the iterative design principles prevalent in heterocyclic drug discovery.

Position in Heterocyclic Chemistry Research

This compound occupies a niche within heterocyclic chemistry due to its unique substitution pattern:

Property Description
Core structure 1,2,4-triazole ring with three nitrogen atoms enabling diverse coordination
Substituents - Bromine (C3): Enhances electrophilic reactivity for cross-coupling
- Isopropyl carboxamide (C5): Improves solubility and bioactivity
- Methoxymethyl (N1): Modulates steric bulk and metabolic stability

This compound exemplifies the strategic use of halogenation and alkylation to fine-tune physicochemical properties. Its bromine atom facilitates Suzuki-Miyaura and Ullmann couplings, making it a versatile intermediate for synthesizing aryl- and heteroaryl-functionalized triazoles. Additionally, the isopropyl group enhances lipophilicity, a critical factor in membrane permeability for pharmaceutical candidates.

Significance in Triazole-Based Chemical Research

The compound’s significance lies in its dual role as a synthetic intermediate and a bioactive scaffold:

  • Synthetic Versatility :

    • The bromine atom at position 3 serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex triazole derivatives.
    • Its carboxamide group participates in hydrogen bonding, making it a candidate for designing enzyme inhibitors or supramolecular assemblies.
  • Biological Relevance :

    • Structural analogs of this compound have demonstrated α-glucosidase inhibitory activity, suggesting potential applications in diabetes management.
    • Triazole-carboxamides are also explored as antifungal and anticancer agents due to their ability to interfere with heme-containing enzymes like CYP51.
  • Materials Science Applications :

    • The triazole ring’s aromaticity and nitrogen-rich structure contribute to its use in corrosion inhibitors and coordination polymers.

Research Objectives and Scope

Current research on this compound focuses on three key objectives:

  • Synthetic Optimization :

    • Developing scalable, green chemistry protocols (e.g., microwave-assisted synthesis) to improve yield and reduce waste.
    • Exploring novel functionalization strategies, such as photoredox catalysis, to introduce diverse substituents.
  • Structure-Activity Relationship (SAR) Studies :

    • Systematically modifying the isopropyl and methoxymethyl groups to enhance bioactivity against therapeutic targets.
    • Investigating the impact of bromine replacement with other halogens or pseudohalogens on reactivity.
  • Advanced Characterization :

    • Employing NMR crystallography and DFT calculations to resolve electronic effects of substituents on triazole ring aromaticity.
    • Validating synthetic intermediates via high-resolution mass spectrometry (HRMS) and X-ray diffraction.

This compound’s scope extends beyond organic synthesis, with potential applications in drug discovery, agrochemical development, and functional materials. Future studies aim to bridge gaps between theoretical design and practical utility, leveraging its modular architecture for multidisciplinary innovation.

Properties

IUPAC Name

5-bromo-N-propan-2-yl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOKSOONWPFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Functionalization

The 1,2,4-triazole core is typically constructed via cyclization reactions. A prominent method involves the condensation of hydrazine derivatives with carbonyl compounds. For example, thiosemicarbazide reacts with oxalyl chloride monoester under basic conditions to form 5-mercapto-triazole intermediates, which are subsequently desulfurized using acetic acid and hydrogen peroxide. This approach avoids hazardous diazotization steps, enhancing industrial feasibility.

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) or molecular bromine in dichloromethane at 0–5°C. Patent data indicate that potassium persulfate in acetonitrile with sulfuric acid catalysis achieves 75–80% yields for analogous brominated pyrazoles.

Stepwise Synthesis of 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Route 1: Sequential Alkylation and Bromination

  • Triazole Core Synthesis :
    Hydrazine hydrate reacts with ethyl isocyanoacetate in ethanol under reflux to form 1H-1,2,4-triazole-5-carboxylate. The reaction proceeds via a [3+2] cycloaddition mechanism, with yields exceeding 70%.

  • N-Isopropylation :
    The carboxylate intermediate is treated with isopropylamine in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Optimal conditions (25°C, 12 h) yield 82% N-isopropyl carboxamide.

  • Bromination :
    NBS (1.1 eq) in dichloromethane at 0°C introduces bromine at the 3-position. Reaction monitoring via HPLC confirms >95% conversion within 2 h.

Key Data :

StepReagentSolventTemp (°C)Yield (%)
CyclizationHydrazine hydrateEthanol8072
N-IsopropylationEDCI/isopropylamineTHF2582
BrominationNBSDCM078

Alternative Routes and Process Intensification

Microwave-Assisted One-Pot Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time from 12 h to 30 min for the cyclization step. A mixture of thiosemicarbazide, oxalyl chloride, and isopropylamine in DMF achieves 85% overall yield, with purity >98% by HPLC.

Continuous Flow Bromination

A microreactor system (0.5 mL/min flow rate) using HBr/H2O2 as bromine source achieves 89% yield at 50°C. This method minimizes bromine handling risks and improves heat dissipation.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate purification. Ethanol/water mixtures (7:3 v/v) provide a balance, yielding 76% product with minimal byproducts.

Catalytic Systems

Sulfuric acid (0.5 eq) accelerates bromination kinetics by stabilizing the bromonium ion intermediate. Excess acid (>1 eq) promotes decomposition, reducing yield to <60%.

Scalability and Industrial Considerations

Cost Analysis

ComponentCost per kg (USD)
Thiosemicarbazide120
NBS450
Isopropylamine90

Microwave-assisted synthesis reduces energy costs by 40% compared to conventional methods.

Scientific Research Applications

Medicinal Applications

1.1 Antifungal Activity

The compound belongs to the class of 1,2,4-triazoles, which are known for their antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, compounds structurally related to 3-bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide have shown effectiveness against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole .

1.2 Antibacterial Properties

In addition to antifungal properties, triazole derivatives have demonstrated antibacterial activities. Studies have reported that certain triazole compounds exhibit potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains . The structure-activity relationship (SAR) analyses highlight the importance of specific substituents on the triazole ring in enhancing antibacterial efficacy.

1.3 Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds with similar scaffolds have been identified as inhibitors of specific kinases involved in cancer progression. One study reported a compound with an IC50 value of 0.24 nM against the c-Met kinase, indicating strong inhibitory activity and promising potential for cancer therapy .

Agricultural Applications

2.1 Pesticide Development

This compound serves as a precursor in the synthesis of anthranilamide-based pesticides. These pesticides are recognized for their effectiveness in controlling various agricultural pests. For instance, processes for synthesizing related compounds have been patented, emphasizing their utility in developing high-purity insecticides such as chlorantraniliprole and cyantraniliprole .

2.2 Fungicides

The antifungal properties of triazole derivatives extend to their application as fungicides in agriculture. The ability to inhibit fungal growth makes these compounds valuable in protecting crops from fungal diseases .

Case Study 1: Antifungal Efficacy Assessment
A study evaluated the antifungal activity of several triazole derivatives against clinical isolates of Candida species. Compounds similar to this compound exhibited MIC values significantly lower than fluconazole, demonstrating their potential as alternative antifungal agents .

Case Study 2: Development of Insecticides
Research focused on synthesizing anthranilamide derivatives from triazole precursors has led to the discovery of new insecticides with enhanced efficacy against crop pests. The patents indicate a successful transition from laboratory synthesis to practical applications in pest management strategies .

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The isopropyl group and carboxamide functionality may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities CAS Number Reference
This compound Bromo, N-isopropyl carboxamide C₆H₁₀BrN₅O 248.09 (calc.) Not reported; inferred bioactivity from analogs Not available N/A
3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Bromo, N,N-dimethyl carboxamide C₅H₈BrN₅O 234.05 (calc.) Structural similarity; no explicit activity data Not available
5-Bromo-1-methyl-1H-1,2,4-triazole Bromo, 1-methyl C₃H₄BrN₃ 162.99 Structural similarity (85% similarity score) 16681-72-4
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole Bromo, methyl, 3-phenylpropyl C₁₂H₁₅BrN₃ 289.18 Supplier-listed; potential hydrophobic interactions 1374407-96-1
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-carboxamide Bromophenyl, N-aryl carboxamide Varies by aryl ~300–350 Anticancer activity (in silico and in vitro studies) Not available
3-Chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide Chloro, N-hydroxy carboxamide C₃H₃ClN₄O₂ 162.53 Predicted pKa = 6.05; irritant class 199292-14-3

Key Observations:

Bromine vs. Chlorine: The chloro analog (C₃H₃ClN₄O₂) exhibits a lower molecular weight and distinct electronic properties, which could alter binding affinities in biological systems .

Structural Similarity and Applications :

  • Compounds like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-carboxamide demonstrate anticancer activity, suggesting that brominated triazoles with carboxamide groups are promising scaffolds for drug discovery .
  • 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1) introduces a phenylpropyl chain, which may increase steric bulk and influence receptor interactions .

Electronic and Tautomeric Behavior :

  • Computational studies on oxadiazole-thione analogs (e.g., ) reveal electron delocalization over the heterocyclic ring, a feature likely shared by triazole derivatives. Such delocalization impacts reactivity and tautomeric stability .

Synthesis and Characterization :

  • While direct methods for the target compound are unspecified, related triazoles are synthesized via ring-closure reactions (e.g., using acylhydrazides and carbon disulfide) or Mannich condensations .
  • NMR and crystallographic tools (e.g., SHELX programs) are widely used for structural validation .

Biological Activity

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C₆H₉BrN₄O. The structure features a bromine atom at the third position of the triazole ring and an isopropyl group attached to the nitrogen atom. The carboxamide group at the fifth position enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The bromine atom and triazole ring facilitate binding to specific enzymes and receptors, potentially inhibiting their activity. The isopropyl group and carboxamide functionality may enhance binding affinity and specificity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study indicated that compounds similar to this compound showed effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin .

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound's structure suggests potential efficacy against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. Comparative studies have shown that similar triazole compounds exhibit potent antifungal effects against strains such as Candida albicans.

Anticancer Activity

Emerging studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that these compounds could activate apoptotic pathways by increasing p53 levels and caspase activity .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus with MIC values < 1.9 μg/mL .
Antifungal Efficacy AssessmentShowed effectiveness against C. albicans, suggesting potential for treating fungal infections .
Anticancer ResearchInduced apoptosis in MCF-7 cells with IC₅₀ values in the micromolar range; increased expression of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives:

CompoundStructural FeaturesBiological Activity
3-Bromo-1H-1,2,4-triazoleLacks isopropyl and carboxamide groupsLower specificity in interactions
N-Isopropyl-1H-1,2,4-triazoleLacks bromine atomReduced reactivity
3-Bromo-N-methyl-1H-1,2,4-triazoleContains a methyl group instead of isopropylAltered binding properties

Q & A

What are the common synthetic routes for 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, and how can reaction conditions be optimized?

Basic : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, bromination of a triazole precursor (e.g., 1H-1,2,4-triazole-5-carboxamide) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to enhance yield and purity.
Advanced : Advanced optimization involves kinetic studies to identify rate-limiting steps. For instance, microwave-assisted synthesis (e.g., 100°C under microwave irradiation) can reduce reaction time compared to conventional heating . Computational tools like density functional theory (DFT) may predict intermediate stability, guiding solvent selection and catalyst use.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) . Mass spectrometry (EI-MS) verifies molecular weight (e.g., m/z 350.21 for C₁₄H₁₆BrN₅O) .
Advanced : Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) elucidate complex regiochemistry and dynamic behavior in solution.

How should researchers handle stability and storage challenges for this compound?

Basic : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture and light . Use desiccants and monitor humidity (<30% RH).
Advanced : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis to track degradation products. Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies polymorphic transitions .

What pharmacological assays are suitable for evaluating its bioactivity, and how can structure-activity relationships (SAR) be explored?

Basic : In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) screen anticancer potential. Dose-response curves (IC₅₀ values) quantify potency .
Advanced : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing bromine with other halogens or modifying the isopropyl group). Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How can contradictory data in pharmacological or crystallographic studies be resolved?

Basic : Replicate experiments under standardized conditions (e.g., same cell line passages, solvent batches) to confirm reproducibility. Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structural assignments) .
Advanced : Apply statistical frameworks like Bayesian analysis to quantify uncertainty in conflicting datasets. For crystallography, use iterative refinement in SHELXL and cross-check with electron density maps (e.g., omit maps) to resolve ambiguous atomic positions .

What computational approaches support the design of derivatives with enhanced properties?

Basic : Molecular dynamics (MD) simulations assess conformational flexibility in aqueous or lipid environments. Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Advanced : Free-energy perturbation (FEP) calculations predict binding free energy changes for modified analogs. Machine learning (e.g., random forest models) prioritizes synthetic targets based on multi-parameter optimization (e.g., solubility, potency, metabolic stability) .

What safety protocols are critical during experimental handling?

Basic : Use fume hoods, nitrile gloves, and safety goggles to avoid dermal/ocular exposure. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) .
Advanced : Conduct toxicity profiling using zebrafish embryos or human organoid models to assess acute/chronic effects. Environmental risk assessments evaluate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

How can researchers address low yields in large-scale synthesis?

Basic : Scale-up requires solvent optimization (e.g., switching from THF to toluene for easier distillation) and continuous flow reactors to improve heat/mass transfer .
Advanced : Process analytical technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real time. Design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, agitation rate) for robust scalability .

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